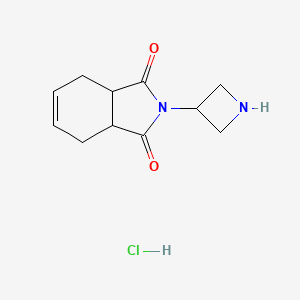![molecular formula C11H17ClN2O2 B1379874 1-(8-アザビシクロ[3.2.1]オクタン-3-イル)ピロリジン-2,5-ジオン塩酸塩 CAS No. 1864051-88-6](/img/structure/B1379874.png)
1-(8-アザビシクロ[3.2.1]オクタン-3-イル)ピロリジン-2,5-ジオン塩酸塩
概要
説明
1-(8-Azabicyclo[321]octan-3-yl)pyrrolidine-2,5-dione hydrochloride is a compound with a unique bicyclic structure It is part of the tropane alkaloid family, which is known for its diverse biological activities
科学的研究の応用
1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications due to its biological activity, particularly in the development of drugs targeting the central nervous system.
Industry: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.
生化学分析
Biochemical Properties
1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the synaptic cleft. This interaction inhibits the enzyme’s activity, leading to increased levels of acetylcholine, which can affect neurotransmission . Additionally, the compound interacts with nicotinic acetylcholine receptors, modulating their activity and influencing synaptic signaling .
Cellular Effects
The effects of 1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride on various cell types and cellular processes are profound. In neuronal cells, it enhances cholinergic signaling by inhibiting acetylcholinesterase, leading to prolonged acetylcholine activity . This can result in increased neuronal excitability and improved cognitive functions. In muscle cells, the compound’s interaction with nicotinic receptors can influence muscle contraction and relaxation . Furthermore, it has been observed to affect gene expression related to neurotransmitter synthesis and release, thereby modulating cellular metabolism and signaling pathways .
Molecular Mechanism
At the molecular level, 1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine . This inhibition increases acetylcholine concentration in the synaptic cleft, enhancing cholinergic transmission. Additionally, the compound’s interaction with nicotinic receptors involves binding to the receptor’s ligand-binding domain, altering its conformation and activity . These molecular interactions lead to changes in gene expression, particularly genes involved in neurotransmitter synthesis and release .
Temporal Effects in Laboratory Settings
The effects of 1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride change over time in laboratory settings. Initially, the compound exhibits strong inhibitory effects on acetylcholinesterase, leading to increased acetylcholine levels . Over time, the stability of the compound and its degradation products can influence its efficacy. Long-term studies have shown that prolonged exposure to the compound can result in adaptive changes in cellular function, such as upregulation of acetylcholine receptors and alterations in gene expression . These changes can impact the overall cellular response to the compound.
Dosage Effects in Animal Models
In animal models, the effects of 1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride vary with different dosages. At low doses, the compound enhances cognitive functions and improves memory retention by increasing cholinergic signaling . At higher doses, it can lead to toxic effects, such as muscle tremors, convulsions, and respiratory distress due to excessive cholinergic activity . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant toxicity .
Metabolic Pathways
1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound undergoes hydroxylation and dealkylation reactions, leading to the formation of various metabolites . These metabolites can further interact with acetylcholinesterase and nicotinic receptors, contributing to the overall pharmacological effects of the compound . Additionally, the compound’s metabolism can influence its half-life and duration of action in the body .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including asymmetric cycloadditions and desymmetrization processes starting from achiral tropinone derivatives . The reaction conditions often involve the use of chiral catalysts and specific reagents to ensure high stereoselectivity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would be applied to produce this compound on an industrial scale.
化学反応の分析
Types of Reactions
1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile used.
作用機序
The specific mechanism of action for 1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride is not well-documented. compounds with similar structures often interact with neurotransmitter receptors in the central nervous system, modulating their activity and leading to various physiological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
8-Oxabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in its oxygen content.
2-Azabicyclo[3.2.1]octane: Another related compound with a similar core structure but different functional groups.
Uniqueness
1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride is unique due to its specific combination of the 8-azabicyclo[3.2.1]octane scaffold and the pyrrolidine-2,5-dione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
1-(8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c14-10-3-4-11(15)13(10)9-5-7-1-2-8(6-9)12-7;/h7-9,12H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVZMBYPQWZLMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)N3C(=O)CCC3=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


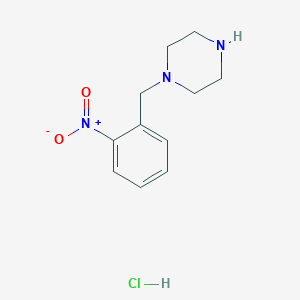
![{[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1379793.png)
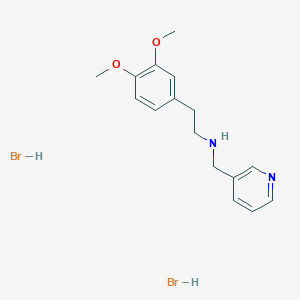
amine hydrobromide](/img/structure/B1379795.png)
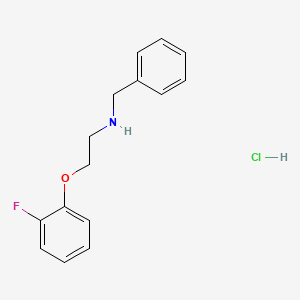
![{1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B1379798.png)
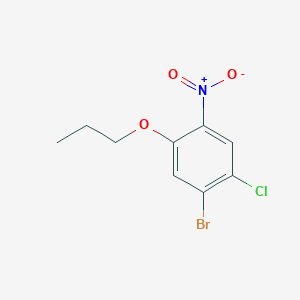
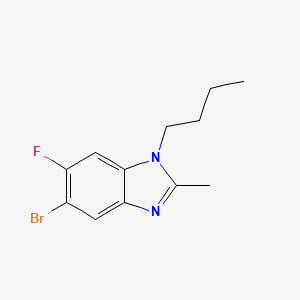
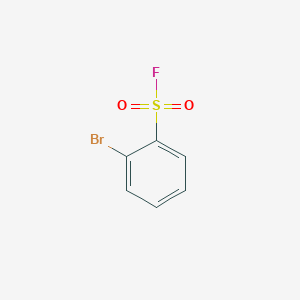
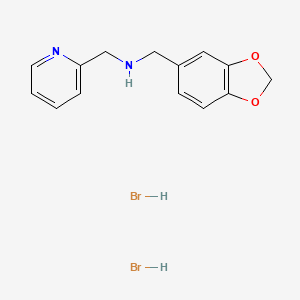

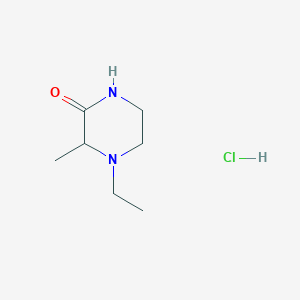
![1-Azaspiro[4.4]nonane hydrochloride](/img/structure/B1379811.png)
